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molecular formula C9H10BrNO B184464 N-(4-bromo-3-methylphenyl)acetamide CAS No. 90914-81-1

N-(4-bromo-3-methylphenyl)acetamide

Cat. No. B184464
M. Wt: 228.09 g/mol
InChI Key: BYZHUFNLXFFINU-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

To a stirring solution of 4-bromo-3-methylaniline (4.3 g, 23.11 mmol) in acetic acid (2 mL, 23.11 mmol) at room temperature was added acetic anhydride (2.62 mL, 27.7 mmol). The reaction mixture was refluxed for 30 min, cooled to room temperature and then poured into 20 mL of ice water while allowing to stir for 5 min. The aqueous suspension was filtered, and the solid was washed with water, dissolved in CH2Cl2 and then dried over sodium sulfate. The organic layer was filtered and concentrated under reduced pressure to yield Intermediate 1B (4.96 g, 21.73 mmol, 94% yield) as an off-white solid. MS (ES): m/z=229.9 [M+H]+.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].[C:10](O)(=[O:12])[CH3:11].C(OC(=O)C)(=O)C>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10](=[O:12])[CH3:11])=[CH:4][C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.62 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The aqueous suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.73 mmol
AMOUNT: MASS 4.96 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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